

An In-depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

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Compound of Interest

2-Hydroxy-5(phenyldiazenyl)benzoic acid-d5

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This technical guide provides a comprehensive overview of **2-Hydroxy-5- (phenyldiazenyl)benzoic acid-d5**, a deuterated analog of a known impurity of the anti-inflammatory drug mesalamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and potential applications, particularly as an internal standard in analytical assays.

Chemical Structure and Properties

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is the deuterium-labeled form of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as Phenylazosalicylic Acid or Mesalazine Impurity I. [1][2] Based on the common availability of deuterated starting materials for its synthesis, the five deuterium atoms are presumed to be located on the phenyl ring attached to the diazenyl group.

Chemical Structure:

Systematic Name: 2-Hydroxy-5-((phenyl-d5)diazenyl)benzoic acid

Synonyms: Phenyl-d5-azosalicylic acid, Mesalazine Impurity I-d5

CAS Number: 1331662-16-8[3]

Molecular Formula: C13H5D5N2O3



Physicochemical Properties (of the non-deuterated parent compound):

The experimental data for the deuterated compound is not readily available. The following table summarizes the physicochemical properties of the non-deuterated 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (CAS: 3147-53-3). The molecular weight of the d5-analog is expected to be approximately 247.26 g/mol .

Property	Value	Reference
Molecular Weight	242.23 g/mol	[1][4]
Melting Point	162-163 °C	[5]
Boiling Point	418 °C at 760 mmHg	[5]
Flash Point	206.6 °C	[5]
Density	1.3 g/cm ³	[5]
SMILES	OC(=O)c1cc(ccc1O)N=Nc2ccc cc2	[2]
InChI	InChI=1S/C13H10N2O3/c16- 12-7-6-10(8- 11(12)13(17)18)15-14-9-4-2-1- 3-5-9/h1-8,16H,(H,17,18)/b15- 14+	[2]

Synthesis

A definitive, published synthesis protocol for **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5** is not currently available. However, based on the general synthesis of azo dyes, a plausible synthetic route involves a two-step process: the diazotization of aniline-d5 followed by an azo coupling reaction with salicylic acid.[6][7][8]

Proposed Synthetic Workflow:





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Caption: Proposed synthesis of **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5**.

Experimental Protocol (Hypothetical):

Step 1: Diazotization of Aniline-d5

- Dissolve aniline-d5 in a solution of hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium-d5 chloride salt solution.

Step 2: Azo Coupling with Salicylic Acid

- In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold benzenediazonium-d5 chloride solution from Step 1 to the salicylic acid solution with vigorous stirring.
- A colored precipitate of **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5** should form.
- Maintain the reaction at a low temperature for a few hours to ensure complete coupling.



• The resulting solid can be collected by vacuum filtration, washed with cold water, and purified by recrystallization, for example, from an ethanol/water mixture.

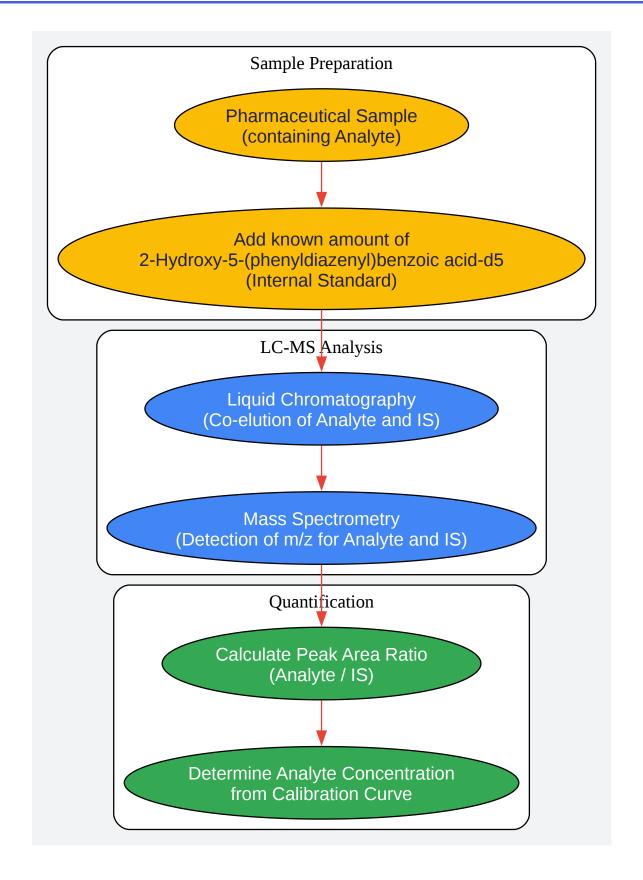
Application as an Internal Standard

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Their key advantage is that they have nearly identical chemical and physical properties to their non-deuterated counterparts, but a different mass. This allows them to co-elute during chromatography and experience similar ionization efficiency and matrix effects, while being distinguishable by the mass spectrometer.[9][11]

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is an ideal internal standard for the quantification of the non-deuterated mesalamine impurity I in pharmaceutical samples.

Logical Workflow for Use as an Internal Standard:





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Caption: Workflow for using the deuterated compound as an internal standard.



Biological Context

The non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, is recognized as an impurity of mesalamine (also known as 5-aminosalicylic acid or 5-ASA).[1] [12] Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[13][14] As an impurity, its presence in mesalamine formulations needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[12] The availability of a deuterated internal standard is therefore crucial for the accurate quantification of this impurity during drug manufacturing and quality control processes.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a valuable analytical tool for the pharmaceutical industry. While specific experimental data for the deuterated compound is limited in the public domain, this guide provides a robust theoretical framework for its structure, synthesis, and application based on established chemical principles and the properties of its non-deuterated analog. Its primary utility lies in its role as an internal standard for the precise and accurate quantification of the corresponding mesalamine impurity, contributing to the overall quality and safety of this important therapeutic agent.

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